2-(3-Ethoxyphenyl)oxirane
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Overview
Description
2-(3-Ethoxyphenyl)oxirane:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 3-ethoxystyrene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex oxiranes like this compound, using appropriate catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethoxyphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles such as water, alcohols, amines, and carboxylic acids. .
Substitution Reactions: The oxirane ring can be opened by nucleophiles, resulting in substitution products.
Reduction Reactions: Oxiranes can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Catalysts: Tertiary amines, Lewis acids.
Solvents: Dichloromethane, ethanol, water.
Major Products:
Diols: Formed by the reaction with water or alcohols.
Amino Alcohols: Formed by the reaction with amines.
Hydroxy Esters: Formed by the reaction with carboxylic acids.
Scientific Research Applications
2-(3-Ethoxyphenyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)oxirane primarily involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the oxirane ring, leading to ring-opening and the formation of a new bond . This reactivity is exploited in various synthetic transformations to introduce functional groups into molecules.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)oxirane: Similar in structure but with a methoxy group instead of an ethoxy group.
2,3-Bis(p-methoxyphenyl)oxirane: Features two methoxyphenyl groups.
Uniqueness of 2-(3-Ethoxyphenyl)oxirane: The presence of the ethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-2-11-9-5-3-4-8(6-9)10-7-12-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
WCVIOXKNFYPMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CO2 |
Origin of Product |
United States |
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